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molecular formula C5H5FN2 B075623 3-Amino-2-fluoropyridine CAS No. 1597-33-7

3-Amino-2-fluoropyridine

Cat. No. B075623
M. Wt: 112.1 g/mol
InChI Key: QVDACIZNNNFTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772256B2

Procedure details

To a stirred solution of 2-fluoro-pyridin-3-ylamine (3.0 g, 26.79 mmol) in acetic acid (24 mL), sodium acetate (2.17 g, 26.46 mmol) was added. The reaction mixture was cooled to 0-5° C. and a solution of bromine (1.37 mL, 26.74 mmol) in acetic acid (8 ml) was added dropwise. After 1 hour the reaction mixture was cooled to 0° C., 10% aqueous sodium hydroxide solution was added to adjust the pH ˜5 and the product was extracted with ethyl acetate (200 mL). The organic layer was washed with water, brine, dried over magnesium sulfate and concentrated under reduced pressure. The crude product was purified by flash column chromatography using 20% ethyl acetate in hexane to afford 6-bromo-2-fluoro-pyridin-3-ylamine (3.9 g) as a brown solid. 1H NMR (400 MHz, CDCl3) δ: 7.15 (d, J=7.8 Hz, 1H), 7.00 (dd, J=10.1, 7.8 Hz, 1H), 3.80 (s, 2H). ESMS: m/z 191.32, 193.34 [M+1]+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O-])(=O)C.[Na+].[Br:14]Br.[OH-].[Na+]>C(O)(=O)C>[Br:14][C:4]1[N:3]=[C:2]([F:1])[C:7]([NH2:8])=[CH:6][CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=NC=CC=C1N
Name
Quantity
2.17 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.37 mL
Type
reactant
Smiles
BrBr
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour the reaction mixture was cooled to 0° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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